N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine
Description
N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The compound features a methyl group at the 4-position amine and a methylsulfanyl substituent at the 2-position.
The methylsulfanyl group likely enhances hydrophobic interactions in target binding, while the N-methyl substituent may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-methyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-9-7-6-5(3-4-13-6)10-8(11-7)12-2/h3-4H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCNHFIVXEYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1SC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), along with a primary amine . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine ring .
Scientific Research Applications
Biological Activities
N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine exhibits a range of biological activities:
- Antitumor Activity : Research indicates that compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. For example, derivatives of thieno[2,3-d]pyrimidines have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy . The inhibition of DHFR is critical as it plays a role in nucleotide synthesis necessary for cell proliferation.
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Studies have indicated that thienopyrimidine derivatives can interact with specific enzymes or receptors involved in microbial resistance .
Case Studies and Research Findings
Several studies provide insights into the compound's potential applications:
Mechanism of Action
The mechanism of action of N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the cytochrome bd complex in mycobacteria, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.
Comparison with Similar Compounds
Key Structural and Functional Insights
Position 2 Substituents: Methylsulfanyl (SMe): Enhances hydrophobicity and may stabilize interactions with cysteine residues in kinases (e.g., EGFR, VEGFR-2) . Chloro: Increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions, as seen in intermediates for covalent kinase inhibitors .
Position 4 Substituents :
- N-Methyl : Improves metabolic stability by reducing oxidative deamination. However, bulkier groups like cyclohexyl () may enhance target selectivity but reduce solubility.
- Aryl/Heteroaryl : Compounds with 4-methoxyphenyl (e.g., 4a ) or N-aryl groups (e.g., 125a–j ) show enhanced antiproliferative and kinase inhibitory activities, likely due to π-π stacking and hydrogen bonding with kinase domains.
Core Modifications: Benzo- or Pyrido-Fused Systems: Benzothieno[3,2-d]pyrimidines (e.g., 125a–j ) and pyrido-thieno[3,2-d]pyrimidines (e.g., 126a–j ) exhibit broader kinase inhibition profiles (CK1, CLK1, DYRK1A) compared to simpler thienopyrimidines, attributed to extended aromatic systems improving binding affinity.
Research Findings and Implications
Kinase Inhibition Potential
- CK1 and CLK1 Inhibition: Pyrido-thieno[3,2-d]pyrimidin-4-amines (e.g., 126a–j) show IC₅₀ values in the low micromolar range against CK1δ/ε and CLK1, with selectivity over CDK5/p25 and GSK3α/β . The methylsulfanyl group in the target compound may similarly enhance binding to these kinases.
- Antiproliferative Activity: Benzo[b]thieno[3,2-d]pyrimidin-4-amine 4a inhibits colorectal cancer cell proliferation (HT-29, Caco-2) at 5–10 µM, comparable to the clinical candidate MPC-6827 . The target compound’s N-methyl group may improve cellular uptake compared to bulkier analogs.
Pharmacokinetic Considerations
Biological Activity
N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine family, characterized by a thieno[3,2-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and potential anticancer properties.
Chemical Structure and Properties
The compound's structure is defined by the following features:
- Chemical Formula : C₈H₉N₃S₂
- IUPAC Name : this compound
- CAS Number : 343374-14-1
Structural Representation
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 250 |
| S. aureus | 18 | 200 |
Studies have shown that compounds with similar thienopyrimidine structures also display antimicrobial effects, suggesting a possible shared mechanism of action involving interference with bacterial cell wall synthesis or protein synthesis pathways .
Antiviral Properties
This compound has demonstrated antiviral activity against several viruses. Notably, it has been evaluated for its efficacy against Zika virus (ZIKV) and Dengue virus (DENV).
| Virus | EC₅₀ (µM) | Selectivity Index |
|---|---|---|
| ZIKV | 2.4 | High |
| DENV | 1.4 | Moderate |
These findings suggest that the compound may inhibit viral replication through mechanisms that require further investigation .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. Its interaction with specific molecular targets involved in cancer cell proliferation and survival is under investigation.
A comparative analysis with other thienopyrimidine derivatives has shown that those containing methyl and methylsulfanyl groups often exhibit enhanced anticancer activity:
| Compound | Target | Activity |
|---|---|---|
| 5-Methyl-thieno[3,4-d]pyrimidine | Cyclin-dependent kinases | Inhibitory |
| 6-Nitro-thieno[3,2-d]pyrimidine | Dihydrofolate reductase | Antiproliferative |
The unique structural features of this compound may enhance its solubility and bioavailability compared to other derivatives, potentially leading to improved therapeutic profiles .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:
- Enzyme Inhibition : Interaction with key enzymes involved in microbial resistance and inflammation pathways.
- Receptor Binding : Modulation of receptors linked to viral entry or replication.
- Cell Cycle Interference : Inducing apoptosis or cell cycle arrest in cancer cells.
Further studies employing molecular docking and kinetic assays are necessary to clarify these interactions .
Q & A
Basic: What are the common synthetic routes for N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine?
Methodological Answer:
The compound is typically synthesized via condensation reactions between thiophene derivatives and amines. A validated approach involves:
- Step 1: Reacting 3-amino-6-methoxybenzothiophene-2-carbonitrile with dimethylformamide dimethylacetal (DMF-DMA) to form an intermediate amidine.
- Step 2: Microwave-accelerated condensation with substituted anilines to introduce the N-methyl and methylsulfanyl groups .
- Critical Parameters: Solvent choice (e.g., 1,4-dioxane or DMF), temperature (80–120°C), and catalysts (e.g., LiHMDS) significantly impact yield (typically 45–64%) .
Advanced: How do reaction conditions influence regioselectivity in thieno[3,2-d]pyrimidine synthesis?
Methodological Answer:
Regioselectivity is controlled by:
- Microwave Irradiation: Accelerates cyclization and reduces side reactions (e.g., dimerization) .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 4-position of the pyrimidine ring.
- Catalysts: Lewis acids (e.g., ZnCl₂) stabilize intermediates, directing substitution to the sulfur-containing thieno ring .
Example: In a study, microwave irradiation at 150°C in DMF increased regioselectivity for the 2-methylsulfanyl substituent by 30% compared to conventional heating .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR: ¹H NMR shows characteristic peaks: δ 2.5–3.0 ppm (N-methyl singlet) and δ 6.8–7.5 ppm (thieno-protons). ¹³C NMR confirms the methylsulfanyl group (δ 14–16 ppm) .
- Mass Spectrometry: ESI-MS provides molecular ion [M+H]⁺ matching the molecular formula C₉H₁₀N₄S₂ .
- X-ray Crystallography: Resolves bond angles and confirms the planar thieno[3,2-d]pyrimidine core (e.g., C-S-C angle ~105°) .
Advanced: How does this compound interact with kinase targets like CK1 or CLK1?
Methodological Answer:
- Binding Mechanism: The thieno[3,2-d]pyrimidine scaffold occupies the ATP-binding pocket of kinases. The methylsulfanyl group forms hydrophobic interactions with Leu83 in CK1δ, while the N-methyl group stabilizes the hinge region .
- Activity Data: In vitro assays show IC₅₀ values of 0.2–1.8 µM against CK1δ/ε and CLK1, with selectivity over GSK3α/β (>10 µM) .
- SAR Insights: Trifluoromethyl or nitro substituents on the aniline ring enhance potency but reduce solubility .
Basic: What are the primary applications of this compound in drug discovery?
Methodological Answer:
- Kinase Inhibition: Serves as a lead for anticancer agents targeting CK1, CLK1, and c-Met kinases .
- Antiparasitic Activity: Derivatives inhibit Plasmodium falciparum (IC₅₀ = 0.8 µM) by targeting folate biosynthesis .
- Tool Compound: Used to study phosphorylation-dependent signaling pathways .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions: Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
- Cell Lines: Differential expression of efflux pumps (e.g., P-gp) in MCF-7 vs. HepG2 cells affects cytotoxicity results. Use isogenic cell lines for comparability .
- Solubility Limits: Poor aqueous solubility (>50 µM in PBS) may underreport activity. Use co-solvents (e.g., DMSO ≤0.1%) .
Basic: What are the stability and storage recommendations?
Methodological Answer:
- Stability: Degrades by 15% in DMSO at 25°C over 6 months. Store at -20°C under argon to prevent oxidation of the methylsulfanyl group .
- Analytical Monitoring: Use HPLC (C18 column, acetonitrile/water gradient) to detect degradation products (retention time shifts ≥2 min) .
Advanced: How to optimize bioavailability using structural modifications?
Methodological Answer:
- Prodrug Strategies: Introduce phosphate esters at the 4-amine to enhance aqueous solubility (e.g., logP reduction from 3.2 to 1.8) .
- Ring Saturation: Hydrogenating the thieno ring to dihydrothieno reduces planar rigidity, improving membrane permeability (Papp increase from 1.5 × 10⁻⁶ to 5.2 × 10⁻⁶ cm/s) .
- PEGylation: Attaching polyethylene glycol (PEG-500) to the methylsulfanyl group extends half-life in plasma from 2.1 to 8.7 hours .
Basic: What computational tools predict the compound’s ADMET properties?
Methodological Answer:
- SwissADME: Predicts moderate intestinal absorption (Caco-2 permeability = 4.5 × 10⁻⁶ cm/s) and CYP3A4 inhibition risk (Probability = 0.72) .
- Molinspiration: Calculates a topological polar surface area (TPSA) of 65 Ų, indicating limited blood-brain barrier penetration .
Advanced: How to design analogs for dual kinase/HDAC inhibition?
Methodological Answer:
- Hybrid Design: Link the thieno[3,2-d]pyrimidine core to a hydroxamate moiety via a flexible alkyl spacer (e.g., -CH₂CH₂-).
- Validation: In silico docking (AutoDock Vina) shows binding to HDAC1 (ΔG = -9.2 kcal/mol) and CK1δ (ΔG = -8.7 kcal/mol).
- Biological Testing: Dual inhibitors show synergistic cytotoxicity in leukemia cells (Combination Index = 0.3 at IC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
